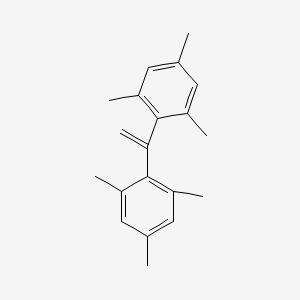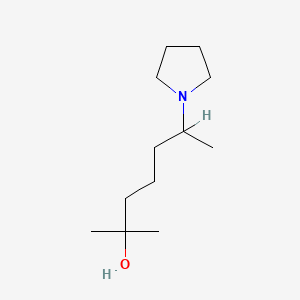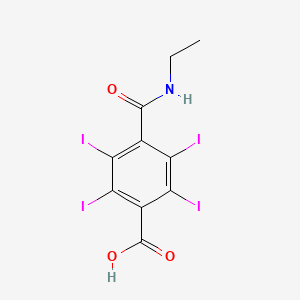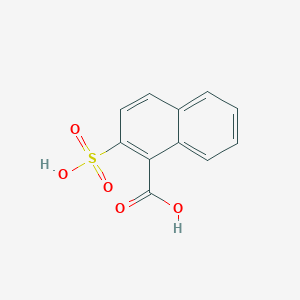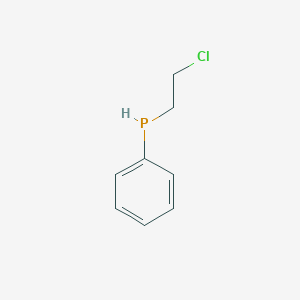
(2-Chloroethyl)(phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethyl)(phenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)(phenyl)phosphane typically involves the reaction of phenylphosphine with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5PH2+ClCH2CH2OH→C6H5P(CH2CH2Cl)+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as the reaction of phenylphosphine with 2-chloroethyl chloride in the presence of a suitable catalyst. This method allows for higher yields and better control over the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloroethyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products Formed:
Oxidation: Phenyl(2-chloroethyl)phosphine oxide.
Reduction: Various reduced phosphine derivatives.
Substitution: New phosphine compounds with different substituents replacing the chloro group.
Applications De Recherche Scientifique
(2-Chloroethyl)(phenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloroethyl)(phenyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparaison Avec Des Composés Similaires
Phenylphosphine: Lacks the 2-chloroethyl group, making it less versatile in certain reactions.
(2-Chloroethyl)phosphine: Lacks the phenyl group, affecting its reactivity and applications.
Diphenylphosphine: Contains two phenyl groups, offering different steric and electronic properties.
Uniqueness: (2-Chloroethyl)(phenyl)phosphane is unique due to the presence of both a phenyl group and a 2-chloroethyl group, providing a balance of reactivity and stability. This makes it a valuable compound in various chemical transformations and applications.
Propriétés
Numéro CAS |
36127-80-7 |
|---|---|
Formule moléculaire |
C8H10ClP |
Poids moléculaire |
172.59 g/mol |
Nom IUPAC |
2-chloroethyl(phenyl)phosphane |
InChI |
InChI=1S/C8H10ClP/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Clé InChI |
KURXSCSILCPYDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)PCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


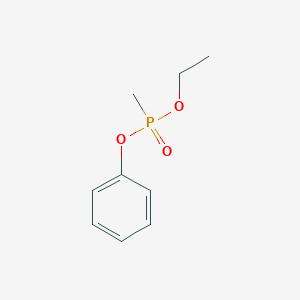
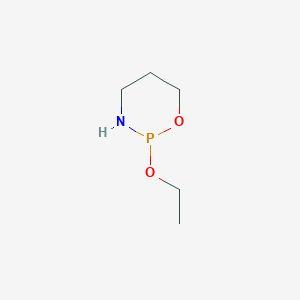

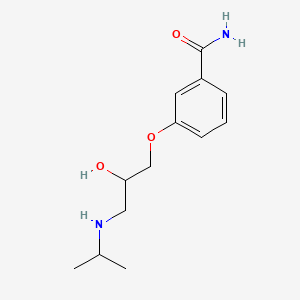

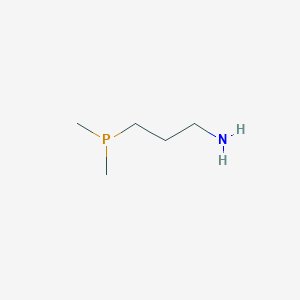
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

